N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride is a synthetic small molecule characterized by a benzylpiperazine-sulfonyl group linked via an ethyl chain to a 2,6-dimethoxybenzamide moiety. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,6-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-29-19-9-6-10-20(30-2)21(19)22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)17-18-7-4-3-5-8-18;/h3-10H,11-17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHIKGYFSJGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride, with the CAS number 1189457-90-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H26ClN3O3S
- Molecular Weight : 387.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is designed to inhibit certain pathways involved in cancer cell proliferation and may also exhibit neuropharmacological effects due to the presence of the benzylpiperazine moiety.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:
- Cytotoxicity Studies :
- In vitro assays demonstrated that related compounds exhibited significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and others. The IC50 values ranged from 5.2 μM to 22.2 μM for cancer cells, while being minimally cytotoxic to normal cell lines such as HEK-293 .
| Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|
| MDA-MB-231 | 5.2 - 22.2 | Significant antiproliferative activity |
| HEK-293 | 102.4 - 293.2 | Minimal cytotoxicity |
- Mechanisms of Induction :
Neuropharmacological Effects
The benzylpiperazine structure is known for its potential central nervous system effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation :
-
In Vivo Studies :
- Further investigations into animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Sulfonamide-Containing Cannabinoid Ligands
Key Compounds :
- SR141716A (Rimonabant) : A CB1 inverse agonist with a pyrazole carboxamide core and sulfonamide group.
- Sch225336 : A CB2-selective bis-sulfone ligand.
Structural and Functional Insights :
Piperazine/Piperidine Derivatives
Key Compounds :
- SR144528 : A CB2 inverse agonist with a bicyclic piperidine structure.
- Customs Tariff Analogs: Multiple piperazine/ethylamine hydrochlorides (e.g., 4'-Benzyloxy-2-[(1-methyl-2-phenoxyethyl)amino]propiophenone hydrochloride) .
Comparison :
- Piperazine Flexibility : The target’s 4-benzylpiperazine group may confer conformational flexibility, aiding in receptor docking. In contrast, SR144528’s rigid bicyclic structure restricts mobility, possibly contributing to its inverse agonist activity .
- Hydrochloride Salts : Like many compounds listed in customs tariffs (e.g., ethylenediamine hydrochlorides), the target’s hydrochloride salt improves solubility, a critical factor for in vivo efficacy .
Benzamide and Aromatic Ether Analogs
Key Compounds :
- 2,6-Dimethoxybenzamide Derivatives : Found in antipsychotics (e.g., Remoxipride).
Insights :
- This contrasts with Sch225336’s 4-methoxyphenyl sulfonyl groups, which contribute to CB2 selectivity .
Preparation Methods
Preparation of 4-Benzylpiperazine
4-Benzylpiperazine is typically synthesized via nucleophilic substitution between piperazine and benzyl halides. A modified procedure from EP2408454NWB1 involves:
- Reacting piperazine (1.0 equiv) with benzyl bromide (1.05 equiv) in acetonitrile at 60°C for 12 h.
- Quenching with aqueous NaHCO₃ and extracting with dichloromethane.
- Purification via fractional distillation (Yield: 85–90%, purity >98% by GC-MS).
Sulfonylation with 2-Chloroethanesulfonyl Chloride
The sulfonylation step employs 2-chloroethanesulfonyl chloride as the electrophile:
- Reaction Conditions :
- 4-Benzylpiperazine (1.0 equiv), 2-chloroethanesulfonyl chloride (1.1 equiv)
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature, 4 h
- Workup :
- Wash with 1M HCl, saturated NaHCO₃, and brine.
- Dry over MgSO₄ and concentrate (Yield: 78–82%).
Amine Generation via Gabriel Synthesis
The chloroethylsulfonyl intermediate is converted to the primary amine using the Gabriel method:
- React with phthalimide potassium salt (1.2 equiv) in DMF at 100°C for 8 h.
- Hydrolyze with hydrazine hydrate (2.0 equiv) in ethanol under reflux (6 h).
- Filter and concentrate to obtain 2-((4-benzylpiperazin-1-yl)sulfonyl)ethylamine (Yield: 65–70%).
Synthesis of 2,6-Dimethoxybenzoyl Chloride
Acid Chloride Formation
2,6-Dimethoxybenzoic acid is activated using oxalyl chloride:
- Dissolve 2,6-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM.
- Add oxalyl chloride (1.5 equiv) and catalytic DMF (2 drops).
- Stir at room temperature until gas evolution ceases (~4 h).
- Remove solvents under reduced pressure to yield the acid chloride (Quantitative yield).
Amide Coupling and Salt Formation
Amide Bond Formation
The amine intermediate is coupled with 2,6-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
- Dissolve 2-((4-benzylpiperazin-1-yl)sulfonyl)ethylamine (1.0 equiv) in THF.
- Add 2,6-dimethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.
- Adjust pH to 8–9 using 10% NaOH.
- Stir at room temperature for 12 h.
- Extract with ethyl acetate, dry, and concentrate (Yield: 70–75%).
Hydrochloride Salt Precipitation
The free base is converted to the hydrochloride salt:
- Dissolve the amide in anhydrous diethyl ether.
- Bubble HCl gas through the solution at 0°C until precipitation completes.
- Filter and wash with cold ether (Yield: 95%, purity >99% by HPLC).
Analytical Data and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, benzamide-H), 3.85 (s, 6H, OCH₃), 3.70–3.50 (m, 4H, piperazine-H), 2.95–2.80 (m, 6H, SO₂CH₂CH₂NH and piperazine-H), 2.60 (s, 2H, CH₂Ph).
- IR (KBr) : 1650 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 4-Benzylpiperazine | 85–90 | >98 |
| Sulfonylation | 78–82 | 95 |
| Gabriel Synthesis | 65–70 | 90 |
| Amide Coupling | 70–75 | 97 |
| Salt Formation | 95 | >99 |
Critical Process Parameters
Sulfonylation Efficiency
The stoichiometry of 2-chloroethanesulfonyl chloride must exceed 1.1 equiv to compensate for hydrolysis side reactions. Excess base (e.g., triethylamine) minimizes sulfonic acid byproduct formation.
Amide Coupling Solvent Selection
THF outperforms DMF or DCM in Schotten-Baumann reactions due to better solubility of the amine and controlled reaction exothermicity.
Salt Crystallization
Anhydrous conditions during HCl gas treatment prevent hydrate formation. Ether’s low polarity ensures high-yield precipitation of the hydrochloride salt.
Scalability and Industrial Considerations
Cost Analysis
| Reagent | Cost (USD/kg) |
|---|---|
| 4-Benzylpiperazine | 120–150 |
| 2-Chloroethanesulfonyl chloride | 300–350 |
| 2,6-Dimethoxybenzoic acid | 250–300 |
Environmental Impact
- PMI (Process Mass Intensity) : 32 kg/kg (primarily due to solvent use in sulfonylation).
- Waste Streams : Aqueous HCl/NaOH, spent DCM, and ether.
Q & A
Basic: What synthetic strategies are recommended for high-yield preparation of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide hydrochloride?
Methodological Answer:
- Key Steps :
- Sulfonylation : React 4-benzylpiperazine with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) to form the sulfonamide intermediate .
- Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 2,6-dimethoxybenzamide.
- Hydrochloride Salt Formation : Precipitate the final compound by adding HCl in anhydrous ethanol.
- Optimization :
Basic: How is structural confirmation of the compound achieved?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Identify benzyl protons (δ 7.2–7.4 ppm), piperazine methylene (δ 3.1–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
- ¹³C NMR: Confirm sulfonyl (C=O at ~170 ppm) and aromatic carbons.
2. Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns matching the molecular formula.
3. Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Basic: What analytical methods ensure purity and impurity profiling?
Methodological Answer:
- HPLC Parameters :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .
- Detection : UV at 254 nm.
- Impurity Standards :
Advanced: How can structure-activity relationship (SAR) studies optimize receptor affinity?
Methodological Answer:
- Design Strategy :
- Substituent Variation : Modify the benzamide (e.g., halogenation) or piperazine (e.g., alkylation) to alter steric/electronic properties .
- In Vitro Assays :
- Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine D2/D3 receptors).
- Functional Activity : Measure cAMP inhibition (for D2 antagonism) or calcium flux (for serotonin receptors) .
- QSAR Modeling : Use computational tools (e.g., Schrödinger) to correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .
Advanced: How to resolve contradictions in reported receptor binding data?
Methodological Answer:
- Root Cause Analysis :
- Hybrid Validation :
Advanced: What computational approaches validate molecular interactions?
Methodological Answer:
- Docking Studies :
- MD Simulations :
- Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers.
Basic: What are best practices for compound stability and storage?
Methodological Answer:
- Storage Conditions :
- Store at −20°C in airtight, light-resistant containers with desiccants (silica gel).
- Avoid repeated freeze-thaw cycles to prevent hydrolysis .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling :
- Behavioral Models :
- Test in rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging (1–10 mg/kg, i.p.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
